2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxole, pyridopyrimidine, and thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, pyridopyrimidine, and thiazolidinone rings. Typical synthetic routes may involve:
Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyridopyrimidine Synthesis: This may involve the condensation of pyridine derivatives with formamide or other suitable reagents.
Thiazolidinone Formation: This can be synthesized through the reaction of thiourea with α-haloketones.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions may target the carbonyl groups in the pyridopyrimidine and thiazolidinone rings.
Substitution: The benzodioxole and pyridopyrimidine rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound may have potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H20N4O4S2 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20N4O4S2/c32-25-19(13-22-26(33)31(27(36)37-22)15-17-6-2-1-3-7-17)24(29-23-8-4-5-11-30(23)25)28-14-18-9-10-20-21(12-18)35-16-34-20/h1-13,28H,14-16H2/b22-13- |
InChI Key |
CIWFEGGCSIIRGL-XKZIYDEJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CC=C6 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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